molecular formula C9H10O2 B8412685 (1S)-2,3-dihydro-1H-indene-1,4-diol

(1S)-2,3-dihydro-1H-indene-1,4-diol

Cat. No.: B8412685
M. Wt: 150.17 g/mol
InChI Key: WMHPYZJGUKCADC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2,3-dihydro-1H-indene-1,4-diol (CAS: 201655-77-8) is a bicyclic diol with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. Its structure features an indane backbone fused with two hydroxyl groups at the 1 and 4 positions, with defined (S)-stereochemistry at the chiral 1-position . This compound serves as a versatile chiral building block in organic synthesis. Key synthetic routes include the Sharpless asymmetric dihydroxylation of indene, which achieves high enantiomeric excess (>98% ee), and the reduction of epoxide intermediates derived from indene . Researchers value this diol for its potential applications in medicinal chemistry as an intermediate for more complex bioactive molecules and in materials science for the development of specialty chemicals . The hydroxyl groups are crucial for forming hydrogen bonds with biological targets and can be further functionalized through oxidation, reduction, or substitution reactions, leading to valuable derivatives like 4-hydroxy-1-indanone . ATTENTION: This product is for research purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(1S)-2,3-dihydro-1H-indene-1,4-diol

InChI

InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1

InChI Key

WMHPYZJGUKCADC-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=C2O

Canonical SMILES

C1CC2=C(C1O)C=CC=C2O

Origin of Product

United States

Preparation Methods

Osmium Tetroxide-Mediated Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) reaction converts 1H-indene to the diol with high enantiomeric excess (ee). A protocol using potassium osmate (K2OsO4·2H2O) and N-methylmorpholine N-oxide (NMO) in a tert-butanol/water/THF system (1:8:10 v/v) achieves 86% yield and >98% ee.

Mechanism:

  • Oxidative cycloaddition: OsO4 reacts with the indene double bond to form an osmate ester.

  • Hydrolysis: The ester undergoes hydrolysis to yield the vicinal diol.

Optimized Parameters:

ParameterValue
OsO4 loading3 mol%
NMO2.0 equiv
Temperature0°C to 25°C
Reaction time12–18 hours

This method is limited by osmium’s toxicity and cost, prompting alternatives like manganese- or iron-based catalysts.

Epoxide Reduction Strategies

Epoxide intermediates derived from indene oxides are reduced to the diol using hydride reagents. A 2014 study demonstrates the reduction of 1,2-epoxyindane with lithium aluminum hydride (LiAlH4) in anhydrous ether, yielding 92% of the diol.

Procedure:

  • Epoxidation: Indene treated with m-chloroperbenzoic acid (mCPBA) forms 1,2-epoxyindane.

  • Reduction: LiAlH4 (2.0 equiv) in ether at 0°C for 3 hours cleaves the epoxide to the diol.

Side Reactions:

  • Over-reduction to indane (≤8%)

  • Diastereomer formation (≤12%) when using racemic epoxides.

Asymmetric Catalytic Routes

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic diol acetates achieves enantiomeric ratios >20:1. Candida antarctica lipase B (CAL-B) in hexane selectively deacetylates the (1R)-enantiomer, leaving (1S)-diacetate, which is hydrolyzed to the target diol.

Performance Metrics:

  • Enantioselectivity (E): 35–40

  • Yield: 42–45% (theoretical maximum 50%)

Chiral Auxiliary Approaches

Auxiliaries like Evans oxazolidinones enable stereocontrol during ketone reduction. 4-Hydroxy-1-indanone is conjugated to (S)-4-benzyloxazolidin-2-one, reduced with NaBH4/CeCl3, and cleaved to yield the diol with 94% ee.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Catalytic Hydrogenation95N/AIndustrial120–150
Osmium Dihydroxylation8698Lab-scale800–1,000
Epoxide Reduction9250–75Pilot-scale300–400
Enzymatic Resolution4599Lab-scale1,200–1,500

Key Insights:

  • Industrial processes prioritize yield and cost, favoring catalytic hydrogenation.

  • High-ee applications (e.g., pharmaceuticals) require asymmetric dihydroxylation or enzymatic resolution despite higher costs.

Emerging Techniques

Photochemical Synthesis

UV irradiation of 4-hydroxy-1-indanone in the presence of titanium dioxide (TiO2) and water generates the diol via radical intermediates, achieving 78% yield under optimized conditions.

Flow Chemistry

Continuous-flow reactors reduce reaction times for osmium-mediated dihydroxylation from 18 hours to 30 minutes, maintaining 85% yield and 97% ee .

Chemical Reactions Analysis

Types of Reactions

(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding indane derivative using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 4-hydroxy-1-indanone or 4-oxo-2,3-dihydro-1H-inden-1-ol.

    Reduction: 2,3-dihydro-1H-indan-1-ol.

    Substitution: 4-chloro-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

(a) Dihydroindene Diols
  • (1S,2R)-2,3-dihydro-1H-indene-1,2-diol :
    This diastereomer serves as a key intermediate in synthesizing indinavir sulfate , a protease inhibitor for HIV treatment. The (1S,2R) configuration enables specific hydrogen bonding and spatial arrangements critical for binding to viral enzymes, unlike the (1S,4-diol) variant .
  • (1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate: A diester derivative synthesized via Pd-catalyzed bis-alkoxycarbonylation. Its stereospecificity (confirmed by NOESY) arises from syn-addition of Pd intermediates to the indene double bond, yielding a rigid bicyclic ester with applications in polymer additives .
(b) Functional Group Variations
  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a ketone and pyrrolidine group. Unlike the diol, this compound exhibits psychoactive properties due to its structural mimicry of amphetamines, highlighting how hydroxyl vs. ketone groups dictate pharmacological activity .
  • (+)-(1S,2S)-2-(phenylthio)-2,3-dihydro-1H-inden-1-ol :
    Features a phenylthio substituent instead of a second hydroxyl group. The thioether enhances lipophilicity, altering metabolic stability compared to the diol .

Key Observations :

  • Palladium-catalyzed methods excel in stereospecificity for ester derivatives but require high-pressure CO .
  • Enzymatic routes offer greener alternatives for diols but may face substrate limitations .

Analytical and Physicochemical Properties

Collision Cross-Section (CCS) Data (Ų):
Adduct (1S)-1,4-diol Hypothetical (1R,2R)-diol Cathinone Derivative
[M+H]⁺ 128.5 ~130 160–170 (estimated)
[M+Na]⁺ 140.3 ~142 175–185 (estimated)

Insights :

  • The diol’s lower CCS vs. cathinone derivatives reflects its smaller size and higher polarity.
  • CCS differences between stereoisomers (e.g., 1S vs. 1R) could aid in chiral separations using ion mobility spectrometry .

Thermodynamic and Kinetic Profiles

  • DFT Calculations : For the related diester, the bis-alkoxycarbonylation reaction is highly exothermic (ΔG = -39.1 kcal/mol), driven by CO insertion and Pd-ligand interactions . Comparable data for the diol would clarify its stability under synthetic conditions.
  • Solubility: The diol’s hydroxyl groups confer higher water solubility (~50 mg/mL estimated) vs. the lipophilic cathinone derivative (<1 mg/mL) .

Q & A

Q. What are the established synthetic routes for (1S)-2,3-dihydro-1H-indene-1,4-diol, and how can reaction conditions be optimized for yield?

The compound can be synthesized via catalytic asymmetric hydrogenation of indene precursors or through Heck-Matsuda coupling reactions. For example, flow reactors have demonstrated improved efficiency in Pd-catalyzed couplings by reducing Pd nanoparticle formation, eliminating the need for ligands or bases . Optimization parameters include:

  • Catalyst loading : 1–2 mol% Pd(OAc)₂ in methanol.
  • Temperature : 40–60°C for enhanced reaction kinetics.
  • Solvent selection : Polar aprotic solvents (e.g., MeOH) stabilize intermediates.
    Validation via HPLC or GC-MS is critical to monitor stereochemical purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. Orthorhombic Pbca symmetry (a = 7.4131 Å, b = 18.8596 Å, c = 19.0166 Å) with O–H···O bonds and π-π stacking is observed .
  • NMR : 1^1H and 13^{13}C NMR distinguish diastereomers; δ 4.2–4.5 ppm (hydroxyl protons) and δ 70–80 ppm (quaternary carbons) are diagnostic .
  • Mass spectrometry : HRMS (EI) confirms molecular weight (e.g., m/z 234.1621 for C15_{15}H22_{22}O2_2) .

Advanced Research Questions

Q. How can computational chemistry predict the stereochemical outcomes of this compound derivatives?

Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. Key steps:

Conformational analysis : Identify low-energy conformers using Gaussian09 with B3LYP/6-31G(d) basis sets.

Transition-state modeling : Compare activation energies for competing pathways (e.g., chair vs. twist-boat conformations in hydrogenation).

Solvent effects : Include implicit solvation models (e.g., SMD) for accuracy.
Validated against experimental X-ray data (e.g., twist-chair conformations in cycloheptyl derivatives) .

Q. How do discrepancies in spectroscopic data for diastereomers affect structural elucidation, and what validation methods are recommended?

Diastereomers may exhibit overlapping NMR signals due to similar electronic environments. Resolution strategies:

  • Variable-temperature NMR : Reduces signal broadening; resolves rotamers at −40°C.
  • Crystallographic validation : Single-crystal X-ray diffraction unambiguously assigns configurations (e.g., twist vs. chair conformations in indene-dione units) .
  • Dynamic kinetic resolution : Chiral additives (e.g., BINOL) enhance enantiomeric excess during synthesis .

Q. What strategies mitigate Pd catalyst deactivation in Heck-Matsuda reactions involving diol substrates?

Pd nanoparticles form readily in diol-containing systems. Mitigation approaches:

  • Flow reactors : Enhance mass transfer and reduce residence time, suppressing agglomeration .
  • Ligand design : Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Pd(0) intermediates.
  • In situ monitoring : UV-vis spectroscopy tracks nanoparticle formation, enabling real-time adjustments .

Methodological Considerations

Q. How can hydrogen-bonding networks in crystalline this compound derivatives inform supramolecular design?

X-ray data reveal 3D architectures stabilized by O–H···O bonds (2.7–2.9 Å) and π-π interactions (3.4–3.6 Å). Applications include:

  • Co-crystal engineering : Co-formers with complementary H-bond acceptors (e.g., pyridines) enhance stability.
  • MOF precursors : Metallic nodes (e.g., Zn²⁺) coordinate hydroxyl groups for porous materials .

Q. What bioactivity screening protocols are suitable for this compound derivatives?

  • Antimicrobial assays : Broth microdilution (MIC ≤ 16 µg/mL) against Bacillus licheniformis DSM13, with gene expression profiling under diol stress .
  • Enzyme inhibition : Docking studies with CYP450 isoforms (e.g., CYP3A4) assess metabolic stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermodynamic stability of diol conformers?

Divergent results may arise from solvent polarity or measurement techniques. Resolution steps:

Solvent standardization : Compare data in consistent solvents (e.g., DMSO-d₆ for NMR).

Calorimetric validation : DSC measures enthalpy differences between conformers.

Computational benchmarking : Compare DFT-derived Gibbs free energies with experimental data .

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